4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
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Overview
Description
4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the oxolane ring, the introduction of the fluorine atom, and the attachment of the pyrimidine base. Common reagents used in these reactions include fluorinating agents, protecting groups for hydroxyl functionalities, and catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the pyrimidine ring to a dihydropyrimidine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the fluorine atom can result in the formation of amino or thiol derivatives.
Scientific Research Applications
4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a nucleoside analog in biochemical assays and as a probe for studying nucleic acid interactions.
Medicine: Investigated for its potential therapeutic applications, particularly as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, and can disrupt their normal function.
Comparison with Similar Compounds
Similar Compounds
Lamivudine: Another nucleoside analog used as an antiviral agent.
Cytarabine: A nucleoside analog used in the treatment of certain cancers.
Cladribine: A nucleoside analog used in the treatment of multiple sclerosis and certain types of leukemia.
Uniqueness
4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is unique due to the presence of the fluorine atom, which can enhance its stability and binding affinity to target enzymes. This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C10H14FN3O4 |
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Molecular Weight |
259.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6+,7?,9-/m1/s1 |
InChI Key |
QZZJZXAWLQYJFK-WJZMDOFJSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)F |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
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